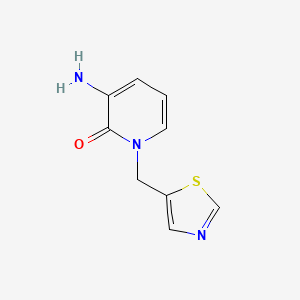

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C9H9N3OS |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C9H9N3OS/c10-8-2-1-3-12(9(8)13)5-7-4-11-6-14-7/h1-4,6H,5,10H2 |

InChI Key |

OQHXDNLVZIRYDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Moiety

1.1 Bromination of Aromatic Precursors

The initial step involves bromination of a suitable aromatic precursor, such as 4-aminoacetophenone or related compounds, using bromine in acetic acid at room temperature or reflux conditions to afford α-bromocarbonyl intermediates. For instance:

Aromatic amine derivative + Br₂ → α-bromocarbonyl compound

This step is crucial for introducing a reactive bromine atom on the acyl side chain, facilitating subsequent nucleophilic substitutions or cyclizations.

1.2 Cyclocondensation with Thioamide Derivatives

The α-bromocarbonyl intermediate reacts with thiocarbamide, benzenecarbothioamide, or thioureido acids under refluxing conditions in solvents such as acetic acid or acetone. This cyclization results in the formation of the thiazole ring via nucleophilic attack of sulfur or nitrogen nucleophiles on the electrophilic carbon attached to bromine, followed by ring closure:

α-bromocarbonyl + thiocarbamide → Thiazole derivative

The reaction conditions, typically at 60°C in acetic acid or reflux in acetone, favor the formation of substituted 2-phenyl or other heteroaryl thiazoles, confirmed via NMR spectroscopy showing characteristic signals such as singlets for the thiazole proton and aromatic protons.

Formation of the Pyridinone Core

2.1 Synthesis of 1,2-Dihydropyridin-2-one

The core heterocycle, 1,2-dihydropyridin-2-one , can be synthesized through cyclization of appropriate amino acid derivatives or via condensation reactions involving 4-aminoacetophenone and itaconic acid or related dicarboxylic acids, following established protocols:

Amino ketone + Itaconic acid → Pyridinone ring system

This step often involves esterification, amidation, and subsequent cyclization under reflux or catalytic conditions, with structural confirmation via NMR and mass spectrometry.

Construction of the Final Compound

3.1 Linkage of the Thiazole and Pyridinone Units

The key step involves connecting the thiazole moiety to the pyridinone core through a methyl or methylene linker. This can be achieved via nucleophilic substitution or Mannich-type reactions, where the amino group on the pyridinone reacts with electrophilic intermediates derived from the thiazole synthesis. For example:

Thiazole derivative + amino-pyridinone → Coupled intermediate

3.2 Amination and Functionalization

Further functionalization involves amino substitution at specific positions, typically through reductive amination or direct amino group introduction, to yield the target 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one . This step is often performed under mild conditions with reagents like sodium cyanoborohydride or ammonia in suitable solvents.

Summary of Reaction Conditions and Structural Confirmation

| Step | Reagents | Solvent | Temperature | Yield | Structural Confirmation |

|---|---|---|---|---|---|

| Bromination | Bromine | Acetic acid | Room temp | High | NMR, MS, IR spectra |

| Thiazole cyclization | Thiocarbamide / Thioamide | Acetic acid / Acetone | 60°C / Reflux | Moderate to high | NMR, HRMS |

| Pyridinone formation | Itaconic acid / Amino ketone | Reflux | Reflux | Variable | NMR, IR, MS |

| Coupling | Nucleophilic substitution | Appropriate solvent | Mild heating | Variable | NMR, elemental analysis |

Literature Support and Variations

The synthesis strategies align with methodologies reported in recent studies focusing on heterocyclic derivatives with bioactivity. For example, the interaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine derivatives with thiocarbamide under reflux conditions successfully yields thiazole derivatives, which can then be linked to pyridinone cores through nucleophilic substitution or cyclization reactions. These approaches are supported by experimental data showing characteristic NMR signals and yields ranging from 43% to 96% depending on the specific substituents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can target the thiazole ring or the dihydropyridinone moiety, leading to different reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or dihydropyridinone rings.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dihydropyridinone moiety may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one, a comparative analysis with structurally analogous compounds is essential. Key comparisons include positional isomers, substituent variations, and functional group differences (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₉H₉N₃OS | 207.25 | 3-amino, 1-(thiazol-5-ylmethyl) |

| 5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one | 1565441-04-4 | C₉H₉N₃OS | 207.25 | 5-amino (positional isomer) |

| 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one | 196100-87-5 | C₉H₁₂N₂O₂ | 208.21 | Oxolane (tetrahydrofuran) substituent |

| 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one | Not provided | C₆H₇BrN₂O | 203.04 | 5-bromo, 1-methyl |

Positional Isomerism: 3-Amino vs. 5-Amino Derivatives

The positional isomer 5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one (CAS 1565441-04-4) shares the same molecular formula and weight as the target compound but differs in the amino group’s location (position 5 vs. 3). For instance, the 3-amino group may enhance interactions with polar residues in enzyme active sites compared to the 5-amino derivative .

Substituent Effects: Thiazole vs. Oxolane

Replacing the thiazole ring in the target compound with an oxolane (tetrahydrofuran) group, as in 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 196100-87-5), reduces sulfur content and introduces an oxygenated, non-aromatic ring. Thiazole’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination in biological systems, which oxolane lacks .

Halogen and Alkyl Substituents: Bromo and Methyl Groups

3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one incorporates a bromine atom at position 5 and a methyl group at position 1. The bromine’s electronegativity and steric bulk could alter electronic density and steric hindrance, impacting reactivity and metabolic stability. The methyl group may enhance lipophilicity and resistance to oxidative metabolism compared to the thiazolylmethyl group in the target compound .

Research Findings and Implications

- Bioactivity : Thiazole-containing compounds often exhibit antimicrobial and kinase-inhibitory activity. The target compound’s thiazole moiety may confer similar properties, distinguishing it from oxolane or bromo/methyl derivatives.

- Synthetic Accessibility: The commercial availability of analogs like the 5-amino isomer (CAS 1565441-04-4) suggests feasible synthetic routes for the target compound, though positional isomerism may require tailored reaction conditions .

Biological Activity

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound integrates both thiazole and dihydropyridine moieties, which are known for their diverse pharmacological properties. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing enzymatic pathways and cellular functions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features an amino group and a thiazole ring, enhancing its reactivity and biological potential. The presence of nitrogen and sulfur atoms contributes to its ability to form stable interactions with biological targets.

The biological activity of this compound typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting signal transduction processes.

The precise mechanism often depends on the target enzyme or receptor and the specific biological context.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess:

- Antibacterial Properties : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some derivatives have shown efficacy against fungal strains like Candida albicans.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 3-Amino... | Antibacterial | Staphylococcus aureus | 32 |

| 3-Amino... | Antifungal | Candida albicans | 64 |

Anti-Cancer Activity

Compounds containing thiazole rings are also recognized for their anti-cancer properties. Research has demonstrated that they can inhibit cell proliferation in various cancer cell lines by:

- Inducing apoptosis.

- Modulating key signaling pathways involved in cell growth.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications in its structure. For example:

- Substitution Patterns : Variations in the thiazole or pyridine rings can enhance or reduce biological activity.

Studies have shown that specific substitutions improve binding affinity to biological targets, leading to increased efficacy.

Study on Antimicrobial Efficacy

In a comparative study published in PMC, derivatives of thiazole exhibited varying degrees of antimicrobial activity. The most potent compounds demonstrated MIC values significantly lower than traditional antibiotics like ampicillin .

Cancer Cell Line Studies

A recent investigation focused on the anti-cancer effects of similar compounds showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells. The study highlighted the role of structural modifications in enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between aminopyridine derivatives and thiazole-containing electrophiles. For example, heating 3-aminopyridin-2-one with a thiazol-5-ylmethyl halide in ethanol under reflux (12–24 hours) has been effective for analogous compounds . Optimization may include adjusting solvent polarity (e.g., DMF for slower kinetics), temperature (80–120°C), and stoichiometry. Recrystallization from ethanol or acetonitrile is recommended for purification .

Q. How can the structural identity and purity of this compound be confirmed?

- Characterization Workflow :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. Hydrogen bonding patterns (e.g., N–H···N interactions) should be analyzed to validate the dihydropyridinone core .

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic signals: δ ~6.5–7.5 ppm (thiazole protons), δ ~2.5–3.5 ppm (methylene bridge), and δ ~8.0–9.0 ppm (amide NH) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Q. What solvents and buffers are compatible with this compound for in vitro assays?

- Solubility : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (≤1% final concentration) to avoid precipitation.

- Buffer Compatibility : Use ammonium acetate buffers (pH 6.5) for HPLC analysis, as acidic conditions stabilize the dihydropyridinone ring .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound?

- Docking Studies : Employ density functional theory (DFT) to optimize geometry (B3LYP/6-31G* basis set) and dock into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the thiazole ring and hydrophobic interactions with the dihydropyridinone core .

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (target <3), BBB permeability, and CYP450 inhibition .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case Example : If ¹H NMR shows variable NH proton integration:

- Hypothesis : Tautomerism or solvent-dependent conformational changes.

- Resolution :

Variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

SCXRD to confirm dominant tautomer in solid state .

Compare with synthetic intermediates to rule out impurities .

Q. How can reaction yields be improved for large-scale synthesis?

- Process Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki coupling if aryl-thiazole moieties are introduced .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C vs. 12 hours reflux) while maintaining yield .

- Workflow : Implement inline FTIR to monitor reaction progress and minimize side products .

Q. What are the implications of crystallographic disorder in structural analysis?

- SHELXL Refinement : For disordered thiazole or methylene groups, apply PART instructions and isotropic displacement parameters (Uiso) constraints. Validate with R1 < 0.05 and wR2 < 0.15 .

- Impact on Bioactivity : Use Hirshfeld surface analysis to assess how disorder affects intermolecular interactions (e.g., π-stacking) .

Methodological Considerations

- Synthesis : Prioritize regioselectivity by protecting the 3-amino group during thiazole coupling .

- Analytical : Combine LC-MS with charged aerosol detection (CAD) for quantifying low-UV-absorbing impurities .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.